molecular formula C6H16N2 B2636256 2,3-Dimethylbutane-1,2-diamine CAS No. 157663-74-6

2,3-Dimethylbutane-1,2-diamine

Cat. No. B2636256
CAS RN: 157663-74-6
M. Wt: 116.208
InChI Key: CUGUEZKINWGNPZ-UHFFFAOYSA-N
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Description

2,3-Dimethylbutane-1,2-diamine is an organic compound with the molecular formula C6H16N2 . It is also known by other names such as 1,1,2,2-tetramethylethylenediamine and 2,3-Diamino-2,3-dimethylbutane .


Molecular Structure Analysis

The molecular weight of 2,3-Dimethylbutane-1,2-diamine is approximately 116.205 Da . The exact structure of the molecule would require more specific data or computational chemistry methods to determine.

Scientific Research Applications

Synthesis of Chelating Agents

2,3-Dimethylbutane-1,2-diamine has been used in the synthesis of chelating agents. For example, it was involved in the synthesis of 3,3-Dimethylbutane-1,2-dinitrilo-N,N,N′,N′-tetraacetic acid (BEDTA) through carboxymethylation. This process was studied for its acid dissociation constants and molecular structures (Yanagihara et al., 1972).

Chelating Behavior with Alkaline Earth Metals

The chelate stability constants of 3,3-Dimethylbutane-1,2-diamine-N,N,N′,N′-tetraacetic acid with various alkaline earth metal ions were determined. This involved examining its interactions with different metal ions at specific temperatures and ionic strengths (Yano et al., 1974).

Steric Crowding in Coordination Compounds

Research into the [Co(tmen)3]3+ complex ion, where tmen stands for 2,3-dimethylbutane-2,3-diamine, revealed significant effects of peripheral groups on the ion's properties. This study compared its redox characteristics with those of similar ions to understand the impact of steric factors on electron transfer kinetics (Hendry & Ludi, 1988).

Gamma Radiolysis of Branched Chain Hydrocarbons

2,3-Dimethylbutane's behavior under gamma radiolysis was investigated, focusing on its interactions with free radicals and the analysis of its fragmentation products. This study provided insights into the molecular changes occurring in hydrocarbons under irradiation conditions (Castello et al., 1974).

Conformational Analysis of Coordination Compounds

Studies on the proton magnetic resonance spectra of various complexes of 2,3-dimethylbutane-1,2-diamine shed light on the conformational populations and coupling constant data of these complexes, contributing to a deeper understanding of their molecular structures (Hawkins & Peachey, 1976).

Safety And Hazards

2,3-Dimethylbutane-1,2-diamine is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause drowsiness or dizziness. It may be fatal if swallowed and enters airways .

properties

IUPAC Name

2,3-dimethylbutane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-5(2)6(3,8)4-7/h5H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGUEZKINWGNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(CN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbutane-1,2-diamine

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